molecular formula C21H25BrO4 B14058747 tert-Butyl 2-(2-((3-bromo-5-(methoxymethyl)benzyl)oxy)phenyl)acetate

tert-Butyl 2-(2-((3-bromo-5-(methoxymethyl)benzyl)oxy)phenyl)acetate

Cat. No.: B14058747
M. Wt: 421.3 g/mol
InChI Key: HFNIBXIYYKTBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(2-((3-bromo-5-(methoxymethyl)benzyl)oxy)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl ester group attached to a phenyl ring, which is further substituted with a bromine atom and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-((3-bromo-5-(methoxymethyl)benzyl)oxy)phenyl)acetate typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 3-methoxymethylbenzyl alcohol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Esterification: The brominated intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to form the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-((3-bromo-5-(methoxymethyl)benzyl)oxy)phenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

Major Products Formed

    Substitution: Substituted phenyl acetates.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

tert-Butyl 2-(2-((3-bromo-5-(methoxymethyl)benzyl)oxy)phenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-((3-bromo-5-(methoxymethyl)benzyl)oxy)phenyl)acetate involves its interaction with specific molecular targets. The bromine atom and methoxymethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl bromoacetate: A simpler ester with similar reactivity but lacking the phenyl ring and additional substituents.

    tert-Butyl 2-bromoacetate: Another ester with a bromine atom but without the methoxymethyl and phenyl groups.

Uniqueness

tert-Butyl 2-(2-((3-bromo-5-(methoxymethyl)benzyl)oxy)phenyl)acetate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and methoxymethyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C21H25BrO4

Molecular Weight

421.3 g/mol

IUPAC Name

tert-butyl 2-[2-[[3-bromo-5-(methoxymethyl)phenyl]methoxy]phenyl]acetate

InChI

InChI=1S/C21H25BrO4/c1-21(2,3)26-20(23)12-17-7-5-6-8-19(17)25-14-16-9-15(13-24-4)10-18(22)11-16/h5-11H,12-14H2,1-4H3

InChI Key

HFNIBXIYYKTBDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=C1OCC2=CC(=CC(=C2)COC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.